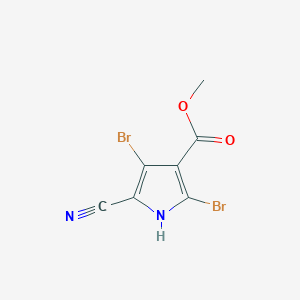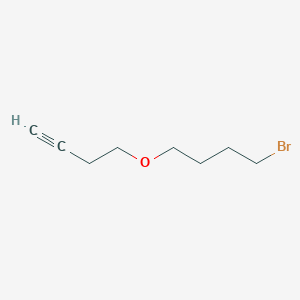
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo- is a highly fluorinated organic compound. It is characterized by the presence of numerous fluorine atoms and an iodine atom, making it a perfluorinated iodinated alkane. This compound is notable for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which are attributed to the strong carbon-fluorine bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo- typically involves the fluorination of hexadecane followed by iodination The fluorination process can be achieved using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions to ensure selective fluorination
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to manage the highly exothermic nature of fluorination reactions. The use of specialized equipment to handle fluorine gas and maintain reaction conditions is crucial for safety and efficiency. The final product is purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the iodine atom is replaced by other functional groups. This is typically achieved using nucleophiles such as thiols or amines.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although the compound is resistant to oxidation due to the presence of fluorine atoms, under extreme conditions, it can undergo oxidation to form perfluorinated carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and alkoxides for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) under harsh conditions for oxidation reactions.
Major Products:
Substitution Products: Perfluorinated alkanes with different functional groups.
Reduction Products: Perfluorinated alkanes with hydrogen replacing iodine.
Oxidation Products: Perfluorinated carboxylic acids.
Scientific Research Applications
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on chemical reactivity and stability.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and resistance to metabolic degradation.
Medicine: Explored for its use in imaging techniques such as MRI, where fluorinated compounds can enhance contrast.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings, due to its thermal stability and low surface energy.
Mechanism of Action
The compound exerts its effects primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to chemical reactions. In biological systems, its mechanism of action involves minimal interaction with metabolic pathways, making it an inert carrier for drug delivery. The iodine atom can serve as a site for further functionalization, allowing for targeted delivery or imaging applications.
Comparison with Similar Compounds
- Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
- Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-16-iodo-
Uniqueness: Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo- is unique due to its high degree of fluorination and the presence of an iodine atom. This combination provides exceptional thermal stability, chemical resistance, and potential for functionalization, distinguishing it from other perfluorinated compounds.
This detailed overview highlights the significant aspects of hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodo-, from its synthesis to its applications and unique properties
Properties
CAS No. |
1980045-58-6 |
|---|---|
Molecular Formula |
C16H3F30I |
Molecular Weight |
892.05 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,16,16,16-triacontafluoro-14-iodohexadecane |
InChI |
InChI=1S/C16H3F30I/c17-3(18,19)1-2(47)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)46/h2H,1H2 |
InChI Key |
LTTDFBCOGRIWIP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)
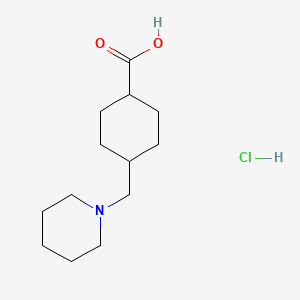

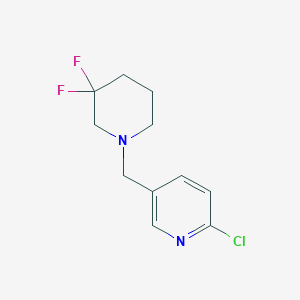


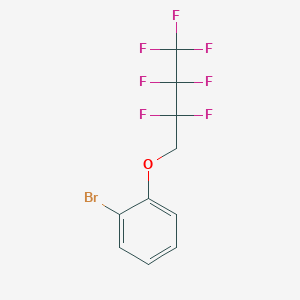
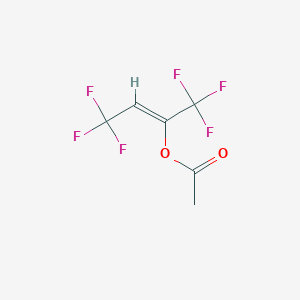
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)
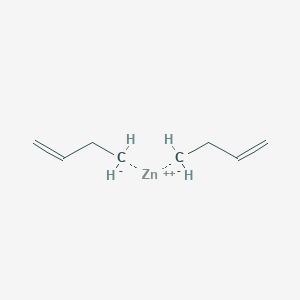
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)

